molecular formula C11H12BrFN2O4 B13928162 Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate

Cat. No.: B13928162
M. Wt: 335.13 g/mol
InChI Key: BUIHUVKABHZROE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a fluorine atom, a nitro group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of an aromatic ring, followed by bromination and fluorination. The final step usually involves esterification to introduce the butanoate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid .

Scientific Research Applications

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluorobenzoate
  • 4-Bromo-3-fluoro-2-methylaniline
  • Methyl 4-fluoro-2-nitrobenzoate

Uniqueness

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

Molecular Formula

C11H12BrFN2O4

Molecular Weight

335.13 g/mol

IUPAC Name

methyl 2-(4-bromo-3-fluoro-2-nitroanilino)butanoate

InChI

InChI=1S/C11H12BrFN2O4/c1-3-7(11(16)19-2)14-8-5-4-6(12)9(13)10(8)15(17)18/h4-5,7,14H,3H2,1-2H3

InChI Key

BUIHUVKABHZROE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

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